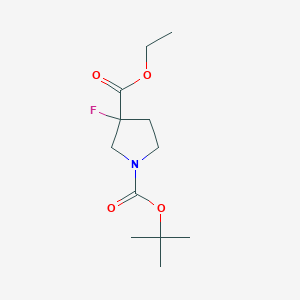

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-5-17-9(15)12(13)6-7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAXXNFEMNYXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate, a fluorinated derivative of the pyrrolidine scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the C3 position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic transformations and allows for its selective removal under specific conditions. This guide provides an in-depth overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination, offering a critical resource for researchers working with this and similar molecules.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for its effective use in synthetic chemistry and drug development. These properties dictate its behavior in various solvents, its reactivity, and its potential interactions with biological systems.

| Property | Value | Source |

| CAS Number | 1363382-13-1 | BLD Pharm[1] |

| Molecular Formula | C₁₂H₂₀FNO₄ | BLD Pharm[1] |

| Molecular Weight | 261.29 g/mol | BLD Pharm[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Experimental Protocols for Physical Property Determination

The following section outlines detailed, self-validating experimental protocols for the determination of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Melting Point Determination

This method is a standard and widely accepted technique for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature probe.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the clear point) are recorded. This range represents the melting point of the substance.

Causality of Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate is crucial for accurately determining the melting point range. Rapid heating can lead to a reading that is higher than the true melting point.

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical property that provides information about its volatility and purity.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality of Experimental Choices:

-

Inverted Capillary: The inverted capillary traps vapor, and the boiling point is reached when the vapor pressure inside the capillary equals the atmospheric pressure.

-

Thiele Tube: The design of the Thiele tube ensures uniform heating of the sample through convection currents in the oil.

Caption: Workflow for Micro-Boiling Point Determination.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology: Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining the thermodynamic solubility of a compound.

Step-by-Step Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, or organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Causality of Experimental Choices:

-

Excess Solute: The presence of excess solid ensures that the solution is saturated at equilibrium.

-

Prolonged Equilibration: This allows the system to reach a true thermodynamic equilibrium, providing a reliable measure of solubility.

-

Accurate Concentration Measurement: The choice of a sensitive and specific analytical method is crucial for obtaining an accurate solubility value.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete characterization.

General Protocol for NMR Sample Preparation:

-

Sample Dissolution: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

NMR Tube: The solution is transferred to a clean, dry NMR tube.

-

Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For Boc-protected compounds, fragmentation often involves the loss of the Boc group.

General Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Conclusion

This compound is a valuable building block in modern drug discovery. While specific experimental data for some of its physical properties are not yet widely published, this guide provides a comprehensive framework for their determination using established and reliable methodologies. By following these protocols, researchers can ensure the quality and consistency of their starting materials, a critical factor for the successful synthesis and development of new chemical entities. The detailed explanation of the rationale behind each experimental step aims to empower scientists with the knowledge to adapt and troubleshoot these methods as needed in their research endeavors.

References

- [This section would be populated with citations to specific scientific literature, supplier datasheets, and standard laboratory protocol manuals as they become available for this specific compound.]

Sources

A Comprehensive Technical Guide to Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

CAS Number: 1363382-13-1

This technical guide provides an in-depth overview of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthesis pathway, potential applications, and essential safety considerations.

Introduction: The Strategic Importance of Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[2] The strategic incorporation of a fluorine atom onto the pyrrolidine scaffold, as seen in this compound, offers a powerful tool for fine-tuning the pharmacological properties of new chemical entities. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for further synthetic transformations, making this compound a versatile intermediate in multi-step syntheses.

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, the following information has been compiled from reliable chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1363382-13-1 | [3] |

| Molecular Formula | C₁₂H₂₀FNO₄ | [3] |

| Molecular Weight | 261.29 g/mol | [3] |

| Synonyms | 1-tert-butyl 3-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate, Ethyl 1-(tert-butoxycarbonyl)-3-fluoropyrrolidine-3-carboxylate | [3] |

| Appearance | Not specified (likely a solid or oil) | Inferred |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available |

Spectral Data: Commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS upon request.[4] This data is crucial for confirming the identity and purity of the compound.

Proposed Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis:

Sources

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate

This document provides a comprehensive analysis of the expected spectral data for Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate, a valuable fluorinated building block in medicinal chemistry and drug development. This guide is intended for researchers and scientists, offering insights into the structural elucidation of this molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and the interpretation of complex spectral features inherent to this molecule's structure.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₁₂H₂₀FNO₄, Molecular Weight: 261.29 g/mol ) is a synthetic heterocyclic compound.[1] Its utility in drug discovery stems from the unique combination of a pyrrolidine scaffold, a fluorine atom, and protecting groups. The pyrrolidine ring is a common motif in many biologically active compounds. The introduction of a fluorine atom at the C3 position can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without drastically altering its size.[2] The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled deprotection during multi-step syntheses.

The key structural feature for spectral analysis is the quaternary stereocenter at the C3 position, which bears both the fluorine atom and the ethyl carboxylate group. This feature eliminates a proton at C3, simplifying the ¹H NMR spectrum in that region but introducing complex diastereotopicity and through-space C-F and H-F coupling effects that are critical for full characterization.

Caption: Chemical Structure of this compound.

Analytical Workflow: A Self-Validating Approach

A robust analytical workflow ensures data integrity and confident structural confirmation. Each step provides validation for the next, creating a self-reinforcing loop of evidence.

Caption: Self-validating workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the first critical step, providing a definitive confirmation of the compound's molecular weight and elemental formula.

Experimental Protocol: Electrospray Ionization (ESI-MS)

The choice of ESI is based on its soft ionization nature, which is ideal for analyzing moderately polar, thermally labile molecules like the target compound, minimizing fragmentation and maximizing the intensity of the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Mode: Acquire data in positive ion mode. The presence of the ester and the Boc-carbonyl oxygen atoms, along with the nitrogen atom, provides sites for protonation ([M+H]⁺) or adduction with alkali metals ([M+Na]⁺).

-

Analysis: Scan a mass range from m/z 100 to 500. A high-resolution mass spectrometer (HRMS) is essential for accurate mass measurement to confirm the elemental composition.

Expected Data and Interpretation

The primary goal is to observe ions corresponding to the calculated molecular weight.

| Ion Species | Calculated m/z | Interpretation |

| [M+H]⁺ | 262.1449 | Protonated molecular ion. Its observation confirms the molecular weight. |

| [M+Na]⁺ | 284.1268 | Sodium adduct, commonly observed with ESI, serves as a secondary confirmation. |

| [M-Boc+H]⁺ | 162.0921 | Fragment corresponding to the loss of the Boc group (100 Da). |

| [M-C₄H₈+H]⁺ | 206.0976 | Fragment from the loss of isobutylene from the Boc group. |

Table 1: Predicted m/z values for this compound in positive mode ESI-HRMS.

The trustworthiness of the assignment is established by matching the observed accurate mass to the calculated mass within a narrow tolerance (typically < 5 ppm). The presence of the [M+H]⁺ and [M+Na]⁺ peaks provides a self-validating data set for the intact molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed connectivity and spatial information required for unambiguous structure determination. The presence of fluorine adds a layer of complexity and diagnostic power.

General Experimental Protocol

-

Solvent: Chloroform-d (CDCl₃) is a standard choice for initial analysis due to its good dissolving power for compounds of this type. DMSO-d₆ can also be used.[3]

-

Instrument: A spectrometer with a field strength of at least 400 MHz for ¹H is recommended to resolve complex multiplets.

-

Temperature: Standard room temperature (~298 K).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or internal tetramethylsilane (TMS).[3]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is defined by the diastereotopic nature of the methylene protons on the pyrrolidine ring, a direct consequence of the C3 stereocenter.

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 (CH₂) | 3.6 - 4.0 | m | 2H | Protons are diastereotopic. They are adjacent to nitrogen and will show complex coupling to each other (geminal), to H-4 protons (through-space), and to the C3-Fluorine (⁴JHF). |

| H-4 (CH₂) | 2.2 - 2.6 | m | 2H | Protons are diastereotopic. They are adjacent to the fluorinated carbon and will show strong coupling to each other (geminal), to the C3-Fluorine (³JHF), and to the H-5 protons (vicinal). |

| H-5 (CH₂) | 3.4 - 3.8 | m | 2H | Protons are adjacent to nitrogen and coupled to H-4 protons. The chemical shift is influenced by the N-Boc group. |

| Ethyl (CH₂) | 4.2 - 4.4 | q | 2H | Standard ethyl ester quartet, coupled to the adjacent methyl group (³JHH ≈ 7 Hz). |

| Ethyl (CH₃) | 1.2 - 1.4 | t | 3H | Standard ethyl ester triplet, coupled to the adjacent methylene group (³JHH ≈ 7 Hz). |

| Boc (CH₃) | ~1.45 | s | 9H | Large singlet characteristic of the magnetically equivalent protons of the tert-butyl group. |

Table 2: Predicted ¹H NMR spectral data (in CDCl₃).

Expert Interpretation: The most informative region will be the complex multiplets for the ring protons. The lack of symmetry makes first-order analysis difficult. 2D NMR techniques like COSY would be essential to trace the H-4 to H-5 coupling pathways, while NOESY could reveal through-space correlations, particularly between the ethyl/Boc groups and the ring protons, helping to define the molecule's preferred conformation.

¹⁹F NMR Spectroscopy: The Fluorine Reporter

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine's electronic environment.[2]

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Rationale |

| C3-F | -150 to -170 | m | The chemical shift is typical for a tertiary alkyl fluoride. The signal will be a complex multiplet due to coupling with the four adjacent, non-equivalent protons on C2 and C4 (³JHF and ²JHF). |

Table 3: Predicted ¹⁹F NMR spectral data (referenced to CFCl₃).

Experimental Causality: Since there is only one fluorine atom, this experiment is rapid and provides a clean diagnostic signal. The multiplicity of this signal is a powerful validator of the surrounding proton environment. A proton-decoupled ¹⁹F NMR experiment would yield a singlet, confirming the presence of a single fluorine environment, while the coupled spectrum confirms its position on the ring.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum, especially when coupled with a DEPT-135 experiment, confirms the carbon count and hybridization. The key diagnostic feature is the carbon-fluorine coupling (JCF).

| Assignment | Predicted Shift (δ, ppm) | C-F Coupling (JCF, Hz) | DEPT-135 | Rationale |

| C=O (Ester) | 168 - 172 | d, ³JCF ≈ 20-25 | None | Carbonyl carbon split by the fluorine three bonds away. |

| C=O (Boc) | ~154 | s | None | Boc carbonyl, typically uncoupled to F. |

| C (Boc) | ~80 | s | None | Quaternary carbon of the Boc group. |

| C3 | 95 - 105 | d, ¹JCF ≈ 180-220 | None | Quaternary carbon directly bonded to fluorine, showing a characteristic large one-bond coupling constant and a downfield shift. |

| C2 | 50 - 55 | d, ²JCF ≈ 20-30 | CH₂ (negative) | Carbon adjacent to both N and the fluorinated C3. Split by fluorine. |

| C4 | 35 - 40 | d, ²JCF ≈ 20-30 | CH₂ (negative) | Carbon adjacent to the fluorinated C3. Split by fluorine. |

| C5 | 45 - 50 | d, ³JCF ≈ 5-10 | CH₂ (negative) | Carbon adjacent to N, shows smaller coupling to F. |

| O-CH₂ (Ethyl) | ~62 | s | CH₂ (negative) | Standard ethyl ester methylene. |

| CH₃ (Ethyl) | ~14 | s | CH₃ (positive) | Standard ethyl ester methyl. |

| CH₃ (Boc) | ~28 | s | CH₃ (positive) | tert-butyl methyl carbons. |

Table 4: Predicted ¹³C NMR spectral data (in CDCl₃).

Trustworthiness through Correlation: The power of this analysis lies in its self-validation. The observation of a large doublet splitting for a quaternary carbon (from DEPT) in the 95-105 ppm range is exceptionally strong evidence for the C3-F moiety. The smaller doublet splittings on the adjacent C2 and C4 carbons further corroborate this assignment, creating a network of evidence that is difficult to dispute.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, ¹H, ¹³C, and ¹⁹F NMR data. While direct spectral acquisition is the gold standard, a predictive analysis based on established principles of spectroscopy and data from analogous structures provides a robust framework for researchers. The key identifiers for this molecule are its accurate mass, the complex diastereotopic proton signals of the pyrrolidine ring, the characteristic large ¹JCF coupling in the ¹³C NMR spectrum, and the single multiplet in the ¹⁹F NMR spectrum. This guide provides the technical foundation and interpretive logic necessary for any scientist working with this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Hung, A. et al. (n.d.). Fluorine MAS NMR for Rapid Analysis of Active Pharmaceutical Ingredients in Commercial Drug Formulations. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Stereochemistry of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyrrolidine ring, a prevalent motif in numerous biologically active compounds, offers a three-dimensional architecture ripe for stereochemical exploration.[1] This guide provides a comprehensive technical overview of the stereochemistry of a key chiral building block, ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate. We will delve into the synthetic strategies for accessing its enantiomers, the analytical methodologies for their separation and characterization, and the profound impact of the fluorine substituent on the molecule's conformational behavior. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel therapeutics, providing both theoretical grounding and actionable experimental insights.

The Significance of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[2] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity.[1] The strategic incorporation of a fluorine atom at the C-3 position introduces a host of beneficial properties:

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, influencing its charge state at physiological pH and potentially impacting receptor interactions and cell permeability.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Conformational Control: The introduction of fluorine can induce a conformational bias in the pyrrolidine ring, a phenomenon influenced by stereoelectronic effects such as the gauche effect.[3] This conformational restriction can pre-organize the molecule for optimal binding to its biological target, enhancing potency and selectivity.

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds, and multipolar interactions with protein targets.

Given these advantages, the stereochemically pure isomers of this compound serve as invaluable building blocks for the synthesis of complex and potent therapeutic agents.[4][]

Synthetic Strategies for Accessing Stereochemically Pure Enantiomers

The synthesis of this compound can be approached through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

A common approach to the stereoselective synthesis of 3-fluoropyrrolidines involves the use of chiral starting materials, such as derivatives of proline or other amino acids. A plausible synthetic route to the (R)- or (S)-enantiomer is outlined below. This proposed pathway is based on established chemical transformations for related fluorinated pyrrolidines.[6]

Proposed Stereoselective Synthesis Workflow

Caption: Proposed workflow for the stereoselective synthesis of this compound.

Experimental Protocol: Nucleophilic Fluorination (Illustrative)

-

Mesylation: To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equiv.) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield the crude mesylate.

-

Fluorination: To a solution of the crude mesylate in acetonitrile, add potassium fluoride (3.0 equiv.) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv.). Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by flash column chromatography to obtain the desired (R)-1-Boc-3-fluoropyrrolidine.

Note: The subsequent oxidation and esterification steps would follow standard organic chemistry protocols.

Chiral Resolution of the Racemic Mixture

Methods for Chiral Resolution:

-

Diastereomeric Salt Crystallization: The racemic mixture can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase could be used to selectively hydrolyze the ethyl ester of one enantiomer.

-

Chiral Preparative HPLC: High-performance liquid chromatography using a chiral stationary phase can be used to separate the enantiomers on a preparative scale.[]

Chiral Resolution Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Racemic Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Within the diverse landscape of fluorinated building blocks, Racemic Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate has emerged as a valuable intermediate. Its unique structure, featuring a fluorine atom and an ester group at a quaternary center, presents both synthetic challenges and opportunities for the design of novel therapeutics. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying principles and practical considerations for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and process development. While extensive experimental data for this specific compound is not broadly published, we can deduce its key characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Source/Rationale |

| CAS Number | 1363382-13-1 | Chemical Supplier Databases[1][2] |

| Molecular Formula | C₁₂H₂₀FNO₄ | Chemical Supplier Databases[1] |

| Molecular Weight | 261.29 g/mol | Chemical Supplier Databases[1] |

| Appearance | Colorless to pale yellow oil | Deduced from structurally similar compounds. |

| Boiling Point | Not determined | Expected to be high due to its molecular weight and polarity. Vacuum distillation would be required to prevent decomposition. |

| Melting Point | Not applicable | Expected to be a liquid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Based on the presence of the Boc and ethyl ester groups, and the overall nonpolar character. |

Synthesis and Mechanistic Considerations

The synthesis of Racemic this compound typically involves the fluorination of a suitable precursor. A common and effective strategy is the electrophilic fluorination of the enolate of Ethyl 1-boc-pyrrolidine-3-carboxylate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Electrophilic Fluorination

This protocol is a representative procedure based on established methods for the α-fluorination of β-keto esters and related compounds. Optimization may be required for specific laboratory conditions and scales.

Materials:

-

Ethyl 1-boc-pyrrolidine-3-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

N-Fluorobenzenesulfonimide (NFSI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Enolate Formation: To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

Deprotonation: Add a solution of Ethyl 1-boc-pyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation. The causality here is the need for a strong, non-nucleophilic base to regioselectively deprotonate the α-carbon without competing reactions at the ester carbonyl.

-

Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. The choice of an electrophilic fluorine source like NFSI is critical for delivering F+ to the electron-rich enolate.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude product is typically purified by flash column chromatography on silica gel.

Table 2: Representative Column Chromatography Conditions

| Parameter | Details | Rationale |

| Stationary Phase | Silica gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds. |

| Mobile Phase | Gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) | Allows for the separation of the product from nonpolar impurities and more polar byproducts. |

| Visualization | Staining with potassium permanganate or p-anisaldehyde solution | The Boc-protected amine and ester functionalities are often not strongly UV-active. |

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectroscopic data based on the compound's structure and data from analogous molecules.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.8-3.5 (m, 4H, pyrrolidine CH₂), 2.4-2.2 (m, 2H, pyrrolidine CH₂), 1.47 (s, 9H, C(CH₃)₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169 (d, J ≈ 25 Hz, C=O), 154 (s, N-C=O), 95 (d, J ≈ 190 Hz, C-F), 81 (s, C(CH₃)₃), 63 (s, OCH₂), 52 (d, J ≈ 20 Hz, CH₂N), 46 (s, CH₂N), 36 (d, J ≈ 22 Hz, CH₂CF), 28 (s, C(CH₃)₃), 14 (s, OCH₂CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -160 to -180 (m) |

| IR (thin film) | ν (cm⁻¹) ≈ 2978, 1750 (C=O, ester), 1695 (C=O, carbamate), 1367, 1160 |

| Mass Spectrometry (ESI+) | m/z = 262 [M+H]⁺, 284 [M+Na]⁺ |

Reactivity and Applications in Drug Discovery

Reactivity Profile

The presence of the fluorine atom at the α-position to the ester significantly influences the reactivity of the molecule.

-

Acidity of α-Protons: The α-protons are acidic and can be removed by a strong base to form an enolate, as utilized in its synthesis.

-

Nucleophilic Acyl Substitution: The ester can undergo typical reactions such as hydrolysis, amidation, and reduction. The electron-withdrawing fluorine atom may slightly activate the carbonyl group towards nucleophilic attack.

-

Stability of the C-F Bond: The carbon-fluorine bond is generally strong and stable under a wide range of reaction conditions.

Role in Medicinal Chemistry

Racemic this compound is a valuable building block for introducing a fluorinated pyrrolidine moiety into drug candidates. The pyrrolidine ring is a common scaffold in many biologically active compounds. The introduction of fluorine can:

-

Block Metabolism: The C-F bond can block metabolic oxidation at that position, increasing the half-life of a drug.

-

Modulate pKa: The electronegativity of fluorine can lower the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

Caption: General application in a drug discovery workflow.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is paramount.

Table 4: Safety and Handling

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | Standard laboratory practice to prevent skin and eye contact.[3][4] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. | Prudent practice for handling volatile organic compounds.[3][4] |

| Storage | Store in a tightly sealed container in a cool, dry place. | To prevent degradation from moisture and atmospheric contaminants. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental protection and regulatory compliance. |

References

- Wiley-VCH. (2008). Supporting Information.

-

PubChem. (n.d.). Ethyl 1-Boc-3-pyrrolidinecarboxylate. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2836-2842.

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- The Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science.

- The Royal Society of Chemistry. (2014). Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature.

- Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2836–2842.

- Thermo Fisher Scientific. (2024).

-

MySkinRecipes. (n.d.). Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate. Retrieved from [Link]

- ACS Publications. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 4010-4013.

- White Rose Research Online. (2019). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.

-

National Institutes of Health. (n.d.). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. Retrieved from [Link]

- Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- PubMed. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry, 26(4), 773-782.

- National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6649.

- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649.

- Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]

-

ResearchGate. (2010). Efficient Preparation of 3-Fluoropyrrole Derivatives. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Semantic Scholar. (2010). Efficient Preparation of 3-Fluoropyrrole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

-

PubChem. (n.d.). 2-(3-Fluorophenyl)ethyl pyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of (R)-Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate, a valuable chiral building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline a representative synthetic pathway, detail robust analytical characterization methods, and explore its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this fluorinated pyrrolidine scaffold.

Introduction: The Strategic Value of Fluorinated Scaffolds

(R)-Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is a synthetic, non-commercially available amino acid derivative that has garnered significant interest in drug discovery programs. Its structure is distinguished by three key features that impart unique and desirable properties to potential drug candidates:

-

A Chiral Pyrrolidine Core: The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] The defined (R)-stereochemistry at the C3 position is crucial for achieving specific, high-affinity interactions with biological targets like enzymes and receptors.

-

Tertiary Fluorine Substitution: The introduction of a fluorine atom at a stereogenic center can profoundly influence a molecule's biological profile. Fluorine can modulate metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve cell permeability, and enhance binding affinity through favorable electrostatic interactions.

-

Orthogonal Protecting Groups: The molecule features a tert-butyloxycarbonyl (Boc) group protecting the pyrrolidine nitrogen and an ethyl ester at the carboxylic acid. These groups are "orthogonal," meaning one can be selectively removed without affecting the other, providing synthetic flexibility for incorporating the scaffold into larger, more complex molecules.

This guide will explore the technical specifications of this building block, providing the foundational knowledge necessary for its synthesis, analysis, and strategic deployment in medicinal chemistry projects.

Physicochemical and Structural Specifications

A precise understanding of a molecule's physical properties is fundamental to its application in synthesis and formulation. The key specifications for (R)-Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1363382-13-1 | [2] |

| Molecular Formula | C₁₂H₂₀FNO₄ | |

| Molecular Weight | 261.29 g/mol | |

| Appearance | Typically an oil or low-melting solid | General knowledge |

| SMILES | O=C(C1(F)CN(C(OC(C)(C)C)=O)CC1)OCC | |

| InChI Key | Not readily available |

Synthesis and Manufacturing Pathway

The synthesis of this chiral fluorinated building block requires a stereocontrolled approach. While multiple routes are conceivable, a common and effective strategy involves the fluorination of a readily available chiral precursor, such as (R)-1-Boc-3-hydroxypyrrolidine-3-carboxylic acid ethyl ester. This precursor can be derived from hydroxyproline.

The causality behind this choice rests on the availability of robust methods for nucleophilic fluorination of tertiary alcohols. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective for this transformation, often proceeding with inversion of stereochemistry, which must be accounted for in the synthetic design.

Representative Synthetic Workflow Diagram

The following diagram illustrates a plausible multi-step synthesis starting from a protected hydroxyproline derivative.

Caption: Synthetic pathway for fluoropyrrolidine carboxylate.

Detailed Experimental Protocol: Stereoinvertive Fluorination

This protocol describes the key fluorination step. Causality: The choice of a non-polar solvent like dichloromethane (DCM) is critical to ensure solubility of the starting material and reagent while minimizing side reactions. The reaction is run at low temperature (-78 °C) to control the reactivity of DAST and prevent decomposition, which can lead to byproducts. The slow addition of the fluorinating agent maintains this control. The aqueous workup with NaHCO₃ neutralizes the acidic byproducts of the reaction.

-

Preparation: Dissolve (S)-Ethyl 1-Boc-3-hydroxypyrrolidine-3-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound. Each technique provides a piece of a puzzle that, when assembled, validates the structure.

Analytical Workflow Diagram

Caption: Quality control workflow for the title compound.

Expected Analytical Data

The following table summarizes the expected results from key analytical techniques. These are predictive, based on the known structure and data from similar compounds.[3][4][5]

| Technique | Expected Results |

| ¹H NMR | - Signal for Boc group (~1.4-1.5 ppm, singlet, 9H).- Diastereotopic protons of the pyrrolidine ring (multiplets, ~3.5-4.0 ppm, 4H).- Ethyl ester signals: quartet (~4.2 ppm, 2H) and triplet (~1.3 ppm, 3H). |

| ¹³C NMR | - Carbonyl carbons (ester and carbamate) ~154 ppm and ~170 ppm.- Quaternary carbon bearing fluorine at ~95-105 ppm (with large C-F coupling).- Pyrrolidine ring carbons ~45-60 ppm.- Boc group carbons (~80 ppm and ~28 ppm). |

| ¹⁹F NMR | - A single resonance, typically a multiplet due to coupling with adjacent protons. |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 262.14Expected m/z for [M+Na]⁺: 284.12 |

| Chiral HPLC | A single major peak for the (R)-enantiomer, allowing for quantification of enantiomeric excess (>98% ee is typical for high-quality material). |

Standard Protocol for Chiral HPLC Analysis

Rationale: Chiral HPLC is the gold standard for determining enantiomeric purity. The choice of a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is key as it provides a chiral environment to differentially interact with the two enantiomers, leading to their separation. The mobile phase (isocratic mixture of hexane and isopropanol) is selected to achieve optimal resolution and reasonable retention times.

-

Column: Chiralpak® AD-H or equivalent amylose-based column.

-

Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample. The (R) and potential (S) enantiomers will elute at different retention times. Enantiomeric excess (ee%) is calculated from the relative peak areas.

Applications in Medicinal Chemistry

The (R)-Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate scaffold is a versatile building block for creating novel therapeutic agents. Its utility stems from the ability of the fluorinated pyrrolidine motif to act as a bioisostere for other chemical groups or to introduce beneficial properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the tertiary carbon center resistant to enzymatic hydroxylation, a common metabolic pathway that deactivates drug molecules.

-

Conformational Control: The pyrrolidine ring is not planar. The stereospecific placement of the fluorine atom can lock the ring into a preferred conformation, which can be critical for precise docking into a protein's binding site. Research has shown that the stereochemistry of substituents on a pyrrolidine ring can dramatically alter biological activity, for instance, converting an agonist into an antagonist.[1]

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyrrolidine nitrogen (after deprotection of the Boc group). This fine-tuning of basicity is crucial for optimizing properties like solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Synthetic Handle: After incorporation into a lead molecule, the ethyl ester can be hydrolyzed to a carboxylic acid, which can serve as a handle for further derivatization or act as a key interacting group with a biological target.

This building block is particularly relevant for constructing inhibitors or modulators for targets where a constrained, basic nitrogen is required for binding, such as in GPCRs, ion channels, and certain kinases.

Safety and Handling

As a laboratory chemical, (R)-Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate should be handled with appropriate care. While specific toxicity data is not available, compounds of this class should be treated as potentially harmful.

-

GHS Hazard Statements (Anticipated): Based on similar structures, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling. Work should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended.[9]

References

-

Crysdot LLC. Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate. [Link]

-

PubChem. Ethyl 1-Boc-3-pyrrolidinecarboxylate. [Link]

-

Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5859. [Link]

-

PubChem. 1-Boc-3-pyrrolidinol. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1363382-13-1|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR spectrum [chemicalbook.com]

- 4. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR [m.chemicalbook.com]

- 5. (R)-Boc-Nipecotic acid(163438-09-3) 1H NMR [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]

- 8. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved drugs.[1] Its three-dimensional structure and favorable physicochemical properties make it a privileged motif in the design of novel therapeutics. The strategic introduction of fluorine into this scaffold, as seen in (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate, offers a powerful tool for medicinal chemists to fine-tune molecular properties and enhance therapeutic potential. Fluorination can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate, a chiral building block poised to accelerate the development of next-generation therapeutics.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is fundamental to its effective application in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀FNO₄ | [3] |

| Molecular Weight | 261.29 g/mol | [3] |

| CAS Number | 1363382-13-1 | [3][4] |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

The presence of the fluorine atom at the C-3 position, alongside the carboxylic ester, significantly impacts the electronic environment of the pyrrolidine ring. The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the pyrrolidine nitrogen, a feature that can be advantageous in reducing off-target interactions and improving oral bioavailability.[2]

Synthesis and Mechanistic Considerations

While a specific, publicly available, step-by-step synthesis protocol for (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of analogous fluorinated pyrrolidines. A common and effective strategy involves the fluorination of a suitable precursor, such as a β-keto ester.

Proposed Synthetic Pathway: Electrophilic Fluorination

A logical approach to the synthesis of (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate involves the asymmetric fluorination of the corresponding β-keto ester, Ethyl 1-Boc-3-oxopyrrolidine-3-carboxylate. This method allows for the stereoselective introduction of the fluorine atom.

Caption: Proposed synthetic workflow for (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate.

Causality Behind Experimental Choices:

-

Starting Material: Ethyl 1-Boc-3-oxopyrrolidine-3-carboxylate is a readily available starting material. The β-keto ester functionality is primed for enolization, which is a prerequisite for the subsequent fluorination step.

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a commonly used and relatively safe electrophilic fluorinating agent. Its reactivity can be modulated by the choice of reaction conditions.

-

Stereocontrol: The use of a chiral catalyst or a chiral base is crucial for achieving the desired (S)-stereochemistry at the newly formed stereocenter. This is a critical aspect for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications to ensure target specificity and reduce potential side effects.

Illustrative Experimental Protocol (Hypothetical)

The following is a representative, non-validated protocol based on similar transformations. Researchers should conduct their own optimization and safety assessments.

Step 1: Asymmetric Fluorination of Ethyl 1-Boc-3-oxopyrrolidine-3-carboxylate

-

To a solution of Ethyl 1-Boc-3-oxopyrrolidine-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a chiral base (e.g., a lithium amide derived from a chiral amine) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) in the same solvent dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate.

Structural Elucidation and Analytical Data

The definitive structural confirmation of (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific data from a public repository is not available, the expected spectral characteristics can be predicted based on the molecular structure. Chemical suppliers like BLD Pharm may provide analytical data upon request.[5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the Boc protecting group, and the pyrrolidine ring protons. The diastereotopic nature of the methylene protons on the pyrrolidine ring will likely result in complex splitting patterns. The fluorine atom at C-3 will introduce further complexity through ¹H-¹⁹F coupling.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₃ (Ethyl) | ~1.2-1.4 | Triplet (t) | J(H,H) ≈ 7 Hz |

| CH₂ (Ethyl) | ~4.1-4.3 | Quartet (q) | J(H,H) ≈ 7 Hz |

| C(CH₃)₃ (Boc) | ~1.4-1.5 | Singlet (s) | - |

| Pyrrolidine CH₂ | ~3.4-4.0 | Multiplets (m) | J(H,H), J(H,F) |

| Pyrrolidine CH₂ | ~2.0-2.5 | Multiplets (m) | J(H,H), J(H,F) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of signals corresponding to the carbonyls of the ester and the carbamate, the quaternary carbon bearing the fluorine, and the various carbons of the ethyl, Boc, and pyrrolidine moieties. The signal for the carbon attached to fluorine (C-3) will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~168-172 |

| C=O (Boc) | ~154-156 |

| C -F (Pyrrolidine C3) | ~90-100 (split into a doublet by F) |

| C (CH₃)₃ (Boc) | ~80-82 |

| CH₂ (Ethyl) | ~62-64 |

| Pyrrolidine CH₂ (adjacent to N) | ~45-55 |

| Pyrrolidine CH₂ | ~30-40 |

| C(C H₃)₃ (Boc) | ~28-29 |

| CH₃ (Ethyl) | ~13-15 |

Mass Spectrometry (Predicted)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve the loss of the Boc group or components thereof.

| m/z | Proposed Fragment |

| 262.1 | [M+H]⁺ |

| 206.1 | [M - C₄H₈ + H]⁺ (Loss of isobutene) |

| 162.1 | [M - Boc + H]⁺ (Loss of the Boc group) |

Applications in Drug Discovery and Development

(S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a valuable chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. The introduction of the fluorine atom at the 3-position can impart unique conformational constraints and electronic properties that can be exploited to enhance binding to biological targets and improve pharmacokinetic profiles.

Potential Therapeutic Areas:

-

Janus Kinase (JAK) Inhibitors: The pyrrolidine scaffold is a key feature in some JAK inhibitors, which are being developed for the treatment of autoimmune diseases and cancer.[6][7][8][9][10] The specific stereochemistry and electronic nature of this fluorinated building block could be leveraged to develop novel and selective JAK inhibitors.

-

CCR2 Antagonists: C-C chemokine receptor 2 (CCR2) is a target for the treatment of inflammatory diseases. Pyrrolidine and piperidine derivatives have been explored as CCR2 antagonists.[11][12][13][14][15] The unique properties of (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate make it an attractive starting material for the synthesis of novel CCR2 modulators.

-

Other Kinase Inhibitors and CNS Agents: The versatility of the pyrrolidine ring suggests that this building block could also be employed in the synthesis of inhibitors for other kinase families and for compounds targeting the central nervous system.[16]

Caption: Application of the title compound in the synthesis of potential therapeutics.

Safety and Handling

As with all laboratory chemicals, (S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated organic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Fluorine-containing compounds can have unique toxicological profiles, and some can release hydrogen fluoride upon decomposition.[17] Therefore, it is crucial to avoid contact with skin and eyes and to prevent inhalation. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

(S)-Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate represents a sophisticated and valuable building block for the modern medicinal chemist. Its unique combination of a chiral pyrrolidine scaffold, a strategically placed fluorine atom, and orthogonal protecting groups provides a versatile platform for the synthesis of novel and improved therapeutic agents. A thorough understanding of its synthesis, physicochemical properties, and safe handling is essential for unlocking its full potential in the ongoing quest for new medicines.

References

-

Chem-Impex. Ethyl (S)-N-Boc-piperidine-3-carboxylate. (URL: [Link])

-

Purdue University. Fluorine Safety. (URL: [Link])

-

Crysdot LLC. Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate. (URL: [Link])

- Xu, H. et al. Development of Selective Covalent Janus Kinase 3 Inhibitors. J. Med. Chem.2016, 59 (1), 161–175.

-

Chem-Impex. 1-Boc-3-formyl-pyrrolidine. (URL: [Link])

- Duan, J. J. et al. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorg. Med. Chem. Lett.2014, 24 (24), 5623–5628.

- Cai, C. et al. Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists. Bioorg. Med. Chem. Lett.2013, 23 (1), 351–354.

- Cox, J. M. et al. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Med. Chem. Lett.2010, 1 (1), 12–16.

- Sim, T. et al. Development of Selective Covalent Janus Kinase 3 Inhibitors. J. Med. Chem.2016, 59 (1), 161–175.

-

MySkinRecipes. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate. (URL: [Link])

-

Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. (URL: [Link])

- I. B. Riva, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021, 26(21), 6447.

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. National Institutes of Health. (URL: [Link])

-

PubChem. 1-Boc-3-pyrrolidinol. (URL: [Link])

-

ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. (URL: [Link])

- Google Patents. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (URL: )

-

The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. ResearchGate. (URL: [Link])

- Google Patents.

- Cherney, R. J. et al. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorg. Med. Chem. Lett.2008, 18 (18), 5063–5065.

- He, S. et al. Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. Bioorg. Med. Chem. Lett.2008, 18 (4), 1374–1377.

-

PubChem. CID 161290137. (URL: [Link])

-

Chem-Impex. Ethyl (S)-N-Boc-piperidine-3-carboxylate. (URL: [Link])

-

ChemBK. Ethyl (S)-N-Boc-piperidine-3-carboxylate. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eiga.eu [eiga.eu]

- 5. 1363382-13-1|this compound|BLD Pharm [bldpharm.com]

- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Fluorinated Pyrrolidine Derivatives: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into therapeutic candidates has become an indispensable tool in modern drug discovery. When applied to the pyrrolidine scaffold—a privileged five-membered nitrogen heterocycle prevalent in numerous natural products and FDA-approved drugs—fluorination offers a powerful method to fine-tune molecular properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of fluorinated pyrrolidine derivatives, synthesizing field-proven insights with established chemical principles. We will explore the profound impact of fluorine on the physicochemical and conformational properties of the pyrrolidine ring, detail robust synthetic strategies for accessing these valuable motifs, and examine case studies that highlight their successful application in drug development programs across various therapeutic areas.

The Fluorine Advantage: Modulating Molecular Properties with Precision

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to the pyrrolidine ring that can be rationally exploited to overcome common drug discovery challenges.[1][2] The effects are multifaceted, influencing basicity, lipophilicity, conformation, and metabolic stability.[3][4]

Tuning Physicochemical Properties: pKa and Lipophilicity

The strong electron-withdrawing inductive effect of fluorine significantly impacts the electron density of the pyrrolidine ring.[3][5] A primary consequence is the reduction of the basicity (pKa) of the pyrrolidine nitrogen. This can be highly advantageous, as a lower pKa can decrease undesirable interactions with acidic off-targets, such as the hERG channel, and improve oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the molecule at physiological pH.[3]

The effect on lipophilicity (LogP) is more nuanced. While the C-F bond is more lipophilic than a C-H bond, the overall impact depends on the molecular context and the degree of fluorination.[2][6] Strategic placement of fluorine can modulate a compound's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Below is a diagram illustrating the cascading effects of fluorine's core electronic properties.

Caption: The cascading effects of fluorine's electronegativity.

Table 1: Comparative Analysis of Fluorination on Pyrrolidine Physicochemical Properties

| Compound | Moiety | pKa (Pyrrolidine N) | LogP | Rationale & Impact |

| N-Methylpyrrolidine | Non-fluorinated | ~10.3 | 0.23 | Baseline reference. High basicity can lead to off-target effects. |

| N-Methyl-3-fluoropyrrolidine | Monofluorinated | ~8.6 | 0.35 | The inductive effect of a single fluorine atom significantly lowers basicity, potentially improving the safety profile.[7] |

| N-Methyl-3,3-difluoropyrrolidine | gem-Difluorinated | ~6.5 | 0.61 | The effect is amplified with two fluorine atoms, leading to a substantial decrease in pKa. Lipophilicity is also increased.[7] |

Conformational Control: The Power of the Gauche Effect

Fluorine exerts profound stereoelectronic effects that can lock the pyrrolidine ring into specific "pucker" conformations.[5][8] This is largely driven by the gauche effect, a stabilizing interaction between adjacent electron-withdrawing groups. In 4-fluoroprolines, for example, the fluorine atom dictates the ring's conformation to minimize dipole moments.[9][10]

-

(2S, 4R)-4-fluoroproline (trans-flp) preferentially adopts a Cγ-exo pucker.

-

(2S, 4S)-4-fluoroproline (cis-flp) favors a Cγ-endo pucker.

This conformational pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding, as the molecule is already in its bioactive conformation.[5][10]

Caption: Conformational puckering control in 4-fluoroprolines.

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[2] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism. This strategy effectively increases the half-life of a drug, improves its oral bioavailability, and reduces the potential for the formation of reactive metabolites.[6][11]

Synthetic Strategies: Accessing Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines can be broadly categorized into two approaches: the late-stage fluorination of a pre-formed pyrrolidine ring and the construction of the ring from fluorinated building blocks.[12][13] The choice of strategy depends on the desired fluorination pattern, stereochemistry, and overall synthetic efficiency.

Caption: General synthetic workflows for fluorinated pyrrolidines.

Key Synthetic Method: Asymmetric 1,3-Dipolar Cycloaddition

One of the most powerful methods for constructing highly substituted, chiral fluorinated pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to fluorinated alkenes.[14] This approach offers excellent control over multiple stereocenters simultaneously.

Exemplary Protocol: Stereoselective Synthesis of a 3-Fluoro Quaternary Pyrrolidine

This protocol is based on the highly efficient copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reported by Hong, Wang, and colleagues.[14] It serves as a self-validating system by consistently yielding high diastereoselectivity and enantioselectivity.

Objective: To synthesize a chiral pyrrolidine containing a fluorinated quaternary stereocenter at the C3 position.

Materials:

-

Imino ester (derived from an amino acid ester and an aldehyde)

-

β,β-disubstituted β-fluoroacrylate

-

Copper(I) tetrafluoroborate-acetonitrile complex (Cu(CH₃CN)₄BF₄)

-

Chiral N,O-ligand (e.g., a derivative of (R)-(-)-2-Amino-3-methyl-1-butanol)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,O-ligand (1.1 mol%) and Cu(CH₃CN)₄BF₄ (1.0 mol%).

-

Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper(I) catalyst complex. The causality here is critical; pre-formation of the chiral complex is essential for inducing high enantioselectivity in the subsequent cycloaddition.

-

Reactant Addition: To the catalyst solution, add the imino ester (1.2 equivalents) followed by the β,β-disubstituted β-fluoroacrylate (1.0 equivalent). The imino ester is used in slight excess to ensure complete consumption of the more valuable fluorinated coupling partner.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-fluoroacrylate is fully consumed (typically 12-24 hours).

-

Workup and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-